N-cyclohexyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Description
N-cyclohexyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H25F3N4O6 and its molecular weight is 498.459. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
- Synthesis and QSAR studies have demonstrated that certain azetidine and thiazolidine derivatives exhibit moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential utility of similar compounds in developing new antibacterial agents (Desai et al., 2008).
- Another study highlighted the antibacterial potential of monocyclic β-lactams containing azetidin-2-ones, which were synthesized and showed activity against a range of microorganisms, suggesting a structure-activity relationship that could inform future drug development efforts (Parvez et al., 2010).
Nematicidal and Anticonvulsant Activities
- Compounds synthesized with a focus on nematicidal activity were evaluated, with some showing promising results against nematodes, indicating potential applications in agricultural pest management (Srinivas et al., 2008).
- Research on novel limonene and citral-based 1,3,4-oxadiazoles explored their anticonvulsant activity, revealing that certain derivatives exhibit strong anticonvulsant effects, which could be pivotal in developing new treatments for epilepsy (Rajak et al., 2013).
Antimicrobial and Hemolytic Activities
- Studies on 1,3,4-oxadiazole derivatives have shown antimicrobial activity against various pathogens, along with an assessment of their hemolytic activity, suggesting a careful balance between therapeutic efficacy and cytotoxicity (Gul et al., 2017).
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2.C2H2O4/c21-20(22,23)15-6-4-5-13(9-15)18-25-19(29-26-18)14-10-27(11-14)12-17(28)24-16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9,14,16H,1-3,7-8,10-12H2,(H,24,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBFSRSHTCUFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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